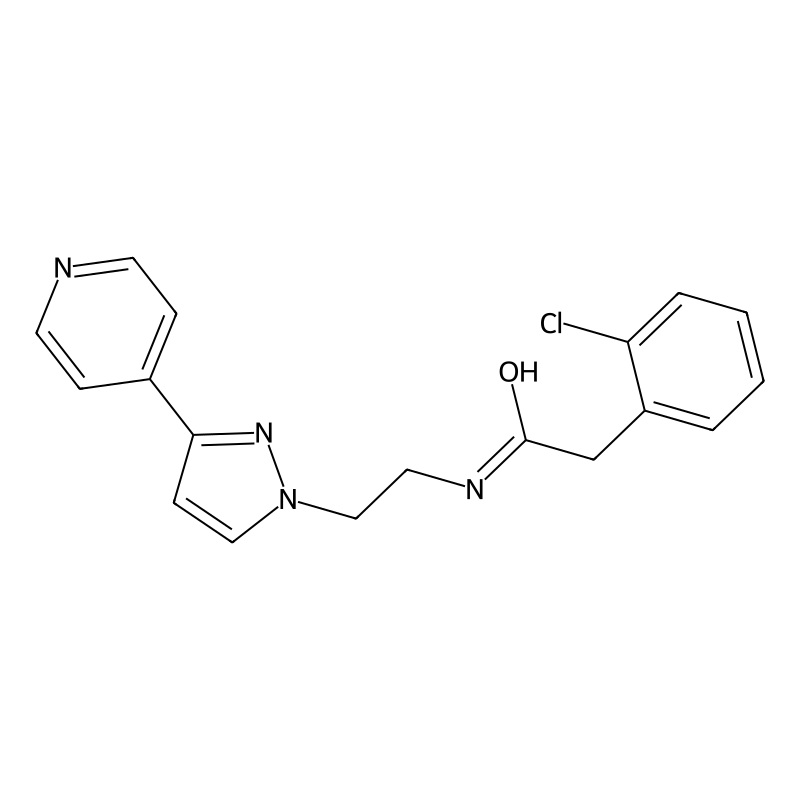2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that features a chlorophenyl group, a pyridine moiety, and a pyrazole structure. This compound can be described by its molecular formula, which is , and its molecular weight is approximately 303.79 g/mol. The structural formula indicates the presence of a chlorinated aromatic ring, an acetamide functional group, and a pyridine-pyrazole linkage, making it an interesting candidate for biological activity and synthetic chemistry applications.
The chemical reactivity of this compound can be attributed to the functional groups present:
- Acetamide Group: This group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of acetic acid and the corresponding amine.
- Chlorophenyl Group: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
- Pyrazole and Pyridine Rings: These heterocycles can participate in electrophilic aromatic substitution reactions and coordination chemistry due to their nitrogen atoms.
Compounds containing pyrazole and pyridine derivatives have been extensively studied for their biological activities. This specific compound has shown potential in:
- Antimicrobial Activity: Pyrazole derivatives are known for their antibacterial properties.
- Anti-inflammatory Effects: Some studies suggest that similar compounds exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
- Anticancer Properties: The structural components of this compound may interact with specific biological targets involved in cancer cell proliferation.
Several synthetic routes can be employed to prepare 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. Common methods include:
- Condensation Reactions: Combining 2-chlorobenzoyl chloride with 3-(pyridin-4-yl)-1H-pyrazole in the presence of a base such as triethylamine.
- Substitution Reactions: Using nucleophilic substitution to introduce the acetamide group onto the chlorophenyl ring.
- Multi-step Synthesis: Involves forming intermediates through various reactions before obtaining the final product.
This compound has potential applications in various fields:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
- Material Science: Due to its unique structure, it may be explored for use in organic electronics or as a ligand in coordination chemistry.
Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as:
- Molecular Docking Studies: To predict how well this compound binds to specific enzymes or receptors.
- In Vitro Assays: To evaluate its efficacy against various microbial strains or cancer cell lines.
These studies help elucidate the mechanisms by which this compound exerts its biological effects.
Several compounds share structural similarities with 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. Here are a few notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-(2-(1H-pyrazol-1-yl)ethyl)acetamide | Similar acetamide structure with variations in phenyl groups | Antimicrobial |
| 3-(pyridin-4-yl)-5-methylpyrazole | Contains pyrazole and pyridine; lacks chlorophenyl | Anticancer |
| N-(pyridin-4-yl)-2-(phenyl)acetamide | Contains phenyl instead of chlorophenyl; acetamide present | Anti-inflammatory |
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide lies in its specific combination of functional groups that enhance its potential biological activity while providing pathways for further chemical modifications. The presence of both chlorinated aromatic and heterocyclic rings allows for diverse interactions with biological systems, making it an attractive candidate for drug discovery and development.






